2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-fluorophenylmethyl group at position 3 and an N-(3-methylbutyl)acetamide moiety at position 1. The thienopyrimidine scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The 2,4-dioxo configuration enhances hydrogen-bonding interactions with biological targets, while the 4-fluorophenyl substituent contributes to lipophilicity and metabolic stability . The branched 3-methylbutyl chain in the acetamide group may influence solubility and pharmacokinetic properties compared to linear alkyl analogs .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-13(2)7-9-22-17(25)12-23-16-8-10-28-18(16)19(26)24(20(23)27)11-14-3-5-15(21)6-4-14/h3-6,8,10,13,18H,7,9,11-12H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKBEALNIPPDAK-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core.
- A fluorophenyl group that may enhance its biological profile.
- An acetamide functional group that contributes to its solubility and reactivity.
Molecular Formula : CHFNO
Molecular Weight : Approximately 335.39 g/mol
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives similar to the compound can inhibit various cancer cell lines. For example, compounds with similar structures demonstrated IC values ranging from 3.83 to 11.94 μM against colorectal and ovarian cancer cell lines .
The mechanism of action for this compound likely involves:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes involved in cancer cell proliferation and survival. For instance, it has been suggested that thieno[3,2-d]pyrimidines can inhibit MIF2 tautomerase activity, with some derivatives exhibiting low micromolar potency .
- Targeting Signaling Pathways : The compound may interfere with signaling pathways such as the EGFR pathway, which is crucial in many cancers. Compounds with similar structures have shown enhanced activity against EGFR .
Structure-Activity Relationships (SAR)
The SAR analysis of thieno[3,2-d]pyrimidine derivatives reveals several key insights:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances potency against target enzymes. Conversely, certain substitutions can reduce activity .
- Functional Group Impact : The acetamide group appears essential for maintaining solubility and enhancing biological activity. Variations in this group can significantly alter the compound's efficacy .
Case Studies
- Inhibition Studies : A study evaluated various thieno[3,2-d]pyrimidine derivatives for their inhibition of MIF2. The most potent derivatives showed IC values as low as 7.2 μM .
- Cytotoxicity Profiles : Another study compared the cytotoxic effects of thieno[3,2-d]pyrimidines on normal versus cancerous cell lines. It was found that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
Table 1: Potency of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target | IC (μM) | Cell Line |
|---|---|---|---|
| 5d | MIF2 | 27 | - |
| 3a | MIF2 | 15 ± 0.8 | - |
| 3b | MIF2 | 7.2 ± 0.6 | - |
| - | EGFR | 3.83 - 11.94 | HCT-116 |
Scientific Research Applications
Overview
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide is a member of the thieno[3,2-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The unique structural characteristics of this compound contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. This compound has been investigated for its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies have demonstrated that derivatives similar to this compound can effectively target colon carcinoma and breast cancer cells, showing IC50 values indicative of potent activity against these malignancies .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been explored for their antimicrobial properties. The compound is believed to possess activity against both bacterial and fungal strains:
- Spectrum of Activity : Preliminary tests suggest efficacy against a range of pathogens, including resistant strains.
- Research Findings : A study highlighted that certain derivatives exhibited superior antifungal activity compared to traditional antifungal agents .
Synthetic Approaches
The synthesis of this compound can be achieved through various methodologies. Notably:
- Stepwise Synthesis : Starting from simpler precursors such as acetamides and thioketones.
- Cyclization Reactions : These are crucial for forming the thieno-pyrimidine core structure, which is essential for its biological activity.
Applications in Drug Development
The compound's structural features make it a promising candidate for drug development:
- Lead Compound Identification : Due to its biological activities, it serves as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
- Pharmacokinetic Studies : Ongoing research focuses on optimizing the pharmacokinetic properties to improve bioavailability and therapeutic index.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine Cores
Functional Group Comparisons
Fluorinated Substituents :
The target compound’s 4-fluorophenylmethyl group contrasts with the 2-fluorobenzyl group in ’s derivatives. The para-fluorine position enhances steric accessibility for target binding compared to ortho-substituted analogs, which may hinder rotation .- This contrasts with ’s trifluoromethyl-substituted acetamide, where electron-withdrawing groups increase metabolic resistance .
Research Findings and Implications
- Pharmacokinetic Predictions: The branched alkyl chain in the target compound may reduce cytochrome P450-mediated metabolism compared to ’s chromenone-pyrazolopyrimidine, which has a shorter half-life (t1/2: 2.1 hrs) due to its planar chromenone system .
- Biological Activity: While direct data for the target compound is lacking, structurally related thienopyrimidines exhibit kinase inhibition (e.g., p38 MAPK IC50: 50 nM). The 4-fluorophenyl group may enhance selectivity for fluorophore-binding pockets in enzymes .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12h | Core formation | Use anhydrous solvents to minimize side reactions |
| Alkylation | K₂CO₃, acetone, reflux | Substituent addition | Monitor progress via TLC |
| Purification | Ethyl acetate/hexane (3:7) | Isolation | Gradient elution improves purity |
Basic: Which analytical techniques are essential for structural confirmation?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and hydrogen environments (e.g., distinguishing fluorophenyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z ~443) .
- HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors or off-target effects. Strategies include:
- Pharmacokinetic Profiling: Measure solubility (e.g., logP ~2.5 via shake-flask method) and metabolic stability using liver microsomes .
- Target Engagement Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinity (e.g., KD < 100 nM for target enzymes) .
- Structural Analog Comparison: Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate structure-activity relationships (SAR) .
Advanced: What computational approaches predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding with the pyrimidine-dione moiety .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories to assess conformational flexibility .
- QSAR Models: Corrogate electronic parameters (e.g., Hammett constants of substituents) with bioactivity data to guide optimization .
Advanced: How to design a robust SAR study for this compound?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modifications to the 4-fluorophenyl (e.g., chloro, methoxy) and 3-methylbutyl (e.g., branched vs. linear alkyl) groups .
- Bioactivity Testing: Use standardized assays (e.g., MTT for cytotoxicity, IC₅₀ determination) across analogs.
- Data Analysis: Apply multivariate regression to identify critical substituent effects (e.g., steric bulk vs. electronic effects) .
Q. Table 2: Example SAR Findings
| Analog Modification | Biological Activity (IC₅₀, μM) | Key Insight |
|---|---|---|
| 4-Fluorophenyl → 4-Chlorophenyl | 0.8 → 0.5 | Increased lipophilicity enhances membrane permeability |
| 3-Methylbutyl → n-Butyl | 0.8 → 1.2 | Branched alkyl reduces metabolic degradation |
Basic: What in vitro assays are recommended for evaluating anticancer potential?
Methodological Answer:
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Apoptosis Detection: Annexin V/PI staining and caspase-3/7 activity assays .
- Cell Cycle Analysis: Flow cytometry to identify G1/S or G2/M arrest .
Advanced: How to address poor aqueous solubility during formulation?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters or PEGylation to increase hydrophilicity .
- Nanoparticle Encapsulation: Use PLGA or liposomal carriers to enhance bioavailability .
- Co-solvent Systems: Test DMSO/PBS mixtures (≤5% DMSO) for in vivo compatibility .
Advanced: What techniques validate target engagement in cellular models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
